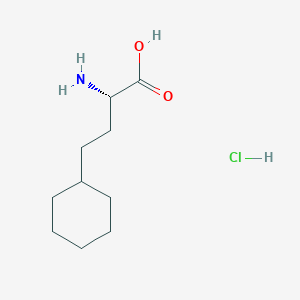

(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” is a compound composed of an amino acid (2-amino-4-cyclohexylbutanoic acid) and hydrochloric acid . Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid commonly used in laboratory and industrial applications .

Molecular Structure Analysis

The molecular structure of “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” would likely involve a cyclohexyl group (a six-membered carbon ring) attached to a butanoic acid backbone with an amino group . The hydrochloride part of the molecule would involve a hydrogen atom bonded to a chlorine atom .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation to create proteins and reactions with acids and bases . Hydrochloric acid, being a strong acid, can react with bases to form salts and water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : Compounds like 4-amino-3phenylbutanoic acid hydrochloride have been synthesized for their pharmacological activities, utilizing methods that may be applicable to the synthesis of (2S)-2-Amino-4-cyclohexylbutanoic acid; hydrochloride. These methods involve acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a straightforward route to γ-aminobutyric acid hydrochlorides (O. S. Vasil'eva et al., 2016).

- Tetrazole-Containing Derivatives : The reactivity of amino and carboxy terminal groups in compounds like 4-amino-3-phenylbutanoic acid has been exploited to prepare tetrazole-containing derivatives, suggesting a pathway for derivatization of similar amino acids (S. Putis et al., 2008).

Biocatalysis and Chiral Synthesis

- Systems Biocatalysis for Amino Acid Synthesis : A biocatalytic approach involving aldolases and transaminases has been used for the stereoselective synthesis of amino acids, illustrating the potential for enantioselective synthesis and modification of (2S)-2-Amino-4-cyclohexylbutanoic acid (K. Hernández et al., 2017).

Pharmacological Applications

- Anticonvulsant Activity : Compounds structurally related to (2S)-2-Amino-4-cyclohexylbutanoic acid, such as esters based on l-menthol and phenibut, have shown potential anticonvulsant activity, hinting at the possible pharmacological applications of similar compounds (M. Nesterkina et al., 2022).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Novel corrosion inhibitors synthesized from amino acids demonstrate the application of amino acid derivatives in materials science, such as protecting carbon steel in industrial settings. This suggests potential utility for (2S)-2-Amino-4-cyclohexylbutanoic acid derivatives in similar applications (Zainb Fadel et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds such as aminocaproic acid and glutamic acid have been shown to interact with various targets . Aminocaproic acid, for instance, is known to inhibit plasminogen activators, thereby affecting fibrinolysis . Glutamic acid, on the other hand, is a key component in protein biosynthesis .

Mode of Action

For instance, aminocaproic acid binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .

Biochemical Pathways

For example, aminocaproic acid affects the fibrinolysis pathway , while glutamic acid is involved in protein biosynthesis .

Result of Action

Based on the actions of similar compounds, it can be inferred that it may have significant effects on cellular processes such as protein synthesis and fibrinolysis .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” would depend on its potential applications. If it has medicinal properties, it could be studied for its potential use in treating diseases. If it has unique chemical properties, it could be studied for potential industrial applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-cyclohexylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOOLRANHXHQX-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{(E)-[(Aminocarbonothioyl)hydrazono]methyl}-2-bromo-6-ethoxyphenoxy)-N-benzylacetamide](/img/structure/B2813475.png)

![N-[3-(2-furyl)-1-methylpropyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2813479.png)

![3-({4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2813484.png)

![2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2813485.png)

![N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2813486.png)

![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2813487.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2813490.png)